![molecular formula C12H16N4O3 B1395852 3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1365962-38-4](/img/structure/B1395852.png)

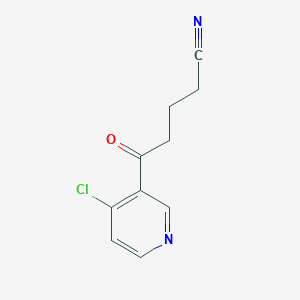

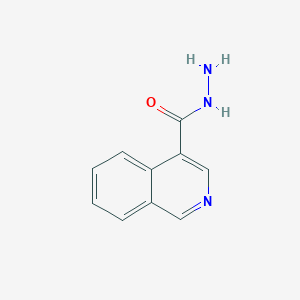

3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Overview

Description

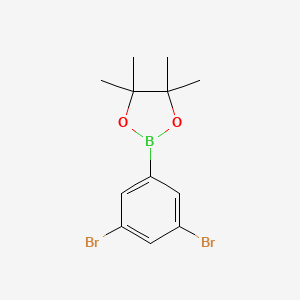

3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid (IPMOP) is a small organic molecule belonging to the class of pyrazolopyridine-oxadiazoles. It is an important intermediate in the synthesis of a wide variety of pharmaceuticals, agrochemicals and materials. IPMOP has attracted considerable interest due to its various biological activities, including anti-inflammatory, anti-microbial, anti-cancer and anti-oxidant properties. In addition, IPMOP has been used in the synthesis of several other compounds with potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition Properties

1,3,4-oxadiazole derivatives, including structures similar to the chemical , have been studied for their corrosion inhibition properties. These compounds demonstrate protective layer formation on mild steel surfaces in acidic environments, as shown by increased charge transfer resistance and supported by SEM micrographs. The mixed-type behavior of these inhibitors and their adsorption characteristics indicate potential applications in corrosion protection (Ammal, Prajila, & Joseph, 2018).

Heterocyclization and Synthetic Applications

Efficient heterocyclization processes involving methyl trifluoro-4-methoxy-6-oxohept-4-enoates have been used to create pyrazole and isoxazole derivatives, including compounds similar to 3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. These processes, derived from renewable levulinic acid, highlight the synthetic versatility of this class of compounds (Flores et al., 2014).

Optical Properties of Derivatives

The optical properties of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, which share structural similarities with the chemical , have been characterized. These properties are influenced by substituents on the pyrazole and benzene moieties, indicating potential applications in photophysical and photochemical research (Ge et al., 2014).

Fungicidal Activity

Compounds structurally related to this compound have been synthesized and evaluated for fungicidal activity against rice sheath blight. These studies highlight the potential agricultural applications of such compounds in controlling major diseases in crops (Chen, Li, & Han, 2000).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with a variety of targets, including various enzymes and receptors . The role of these targets can vary widely, from regulating metabolic processes to modulating immune responses.

Mode of Action

Similar compounds often work by binding to their target proteins and modulating their activity . This can result in changes to cellular processes and pathways.

Biochemical Pathways

Similar compounds have been found to impact a range of biochemical pathways, often as a result of their interaction with their targets .

Pharmacokinetics

It’s worth noting that the compound’s structure suggests it may be highly soluble, which could impact its bioavailability .

Result of Action

Similar compounds have been found to have a range of effects, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

properties

IUPAC Name |

3-[5-(1-methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-7(2)9-6-8(15-16(9)3)12-14-13-10(19-12)4-5-11(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGGWCQDDIXFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C)C2=NN=C(O2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)